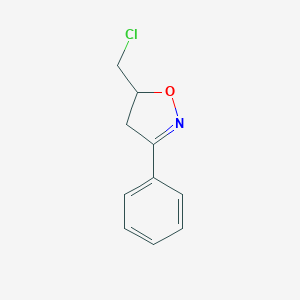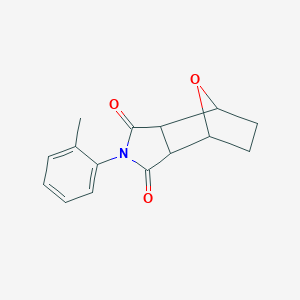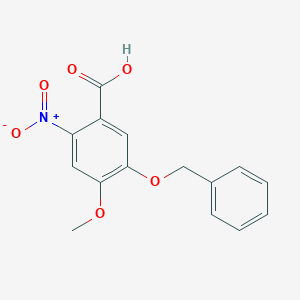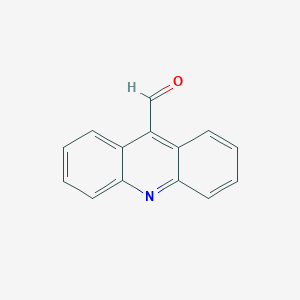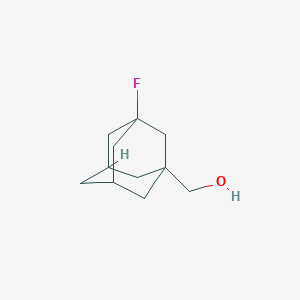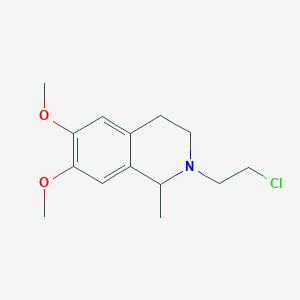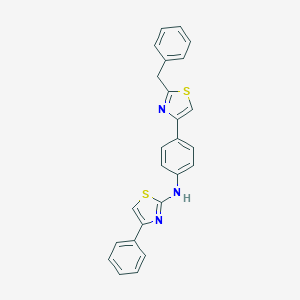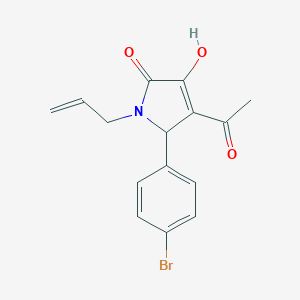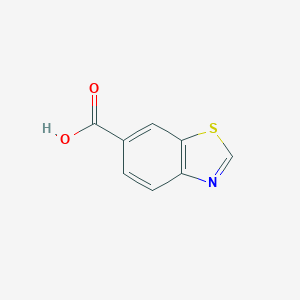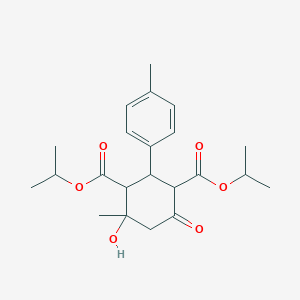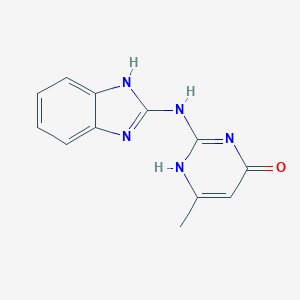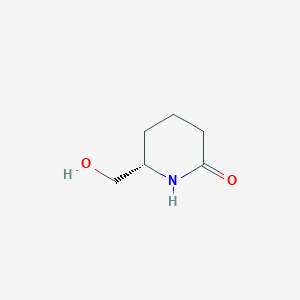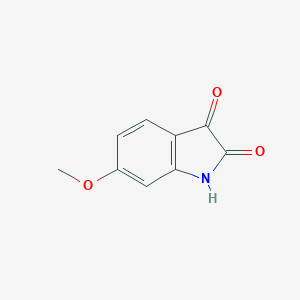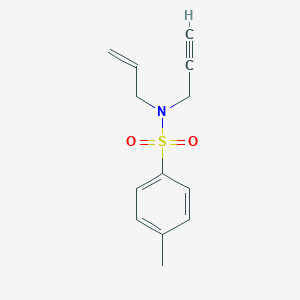
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene is a chemical compound that is widely used in scientific research for its diverse applications. This compound is also known as DCB, and it is a member of the benzene family. The chemical formula for DCB is C14H10Cl4S, and its molecular weight is 373.1 g/mol.
Applications De Recherche Scientifique
DCB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. DCB has been found to have antibacterial, antifungal, and antiviral properties, which make it a valuable tool in the study of infectious diseases. Additionally, DCB has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of DCB is not fully understood. However, it is believed that DCB works by inhibiting the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cell wall formation and ultimately, cell death.
Effets Biochimiques Et Physiologiques
DCB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DCB has also been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCB in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, DCB is relatively easy to synthesize and is readily available. However, one of the limitations of using DCB is its potential toxicity. DCB has been shown to be toxic to some types of cells, and caution should be taken when handling this compound.
Orientations Futures
There are many potential future directions for research on DCB. One area of interest is the development of new drugs based on DCB. DCB has been shown to have promising anticancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, DCB could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, research on the mechanism of action of DCB could lead to a better understanding of how this compound works and how it could be used to treat a variety of diseases.
Méthodes De Synthèse
DCB is synthesized through a series of chemical reactions. The starting material is 2,4-dichlorobenzyl chloride, which is reacted with sodium thiomethoxide to form 2,4-dichlorobenzyl thioether. This intermediate is then reacted with 2,4-dichlorobenzyl chloride again to form DCB.
Propriétés
Numéro CAS |
6295-41-6 |
|---|---|
Nom du produit |
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene |
Formule moléculaire |
C14H10Cl4S |
Poids moléculaire |
352.1 g/mol |
Nom IUPAC |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
Clé InChI |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
6295-41-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



